Lipophilicity (LogP) Comparison: Higher Partition Coefficient vs. Saturated and Ring-Brominated Analogs
1-(Bromomethyl)-3-methylenecyclobutane exhibits a computed LogP of 2.3475, which is higher than that of its two closest commercially available analogs: (bromomethyl)cyclobutane (LogP 2.1814) and 1-bromo-3-methylenecyclobutane (LogP 2.0999) . The enhanced lipophilicity arises from the combination of the exocyclic methylene group and the bromomethyl substituent adding both unsaturation and an additional carbon atom relative to the saturated or ring-halogenated comparators. This LogP difference of approximately 0.17–0.25 log units corresponds to a roughly 1.5–1.8× increase in octanol/water partition coefficient, which is meaningful for applications where passive membrane permeability or chromatographic retention governs compound performance .
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3475 |
| Comparator Or Baseline | Comparator 1: (Bromomethyl)cyclobutane (CAS 17247-58-4) LogP = 2.1814; Comparator 2: 1-Bromo-3-methylenecyclobutane (CAS 4934-60-5) LogP = 2.0999 |
| Quantified Difference | ΔLogP = +0.1661 vs. (bromomethyl)cyclobutane; ΔLogP = +0.2476 vs. 1-bromo-3-methylenecyclobutane |
| Conditions | Computed LogP values from authoritative chemical database entries; calculated by standard algorithms (XLogP/ACD/LogP) |
Why This Matters
Higher LogP predicts greater lipophilicity, which directly influences Fsp³-enriched cyclobutane fragment selection in CNS and intracellular target-focused medicinal chemistry campaigns.
